(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 2321342-31-6
Cat. No.: VC4802019
Molecular Formula: C15H21NO3S2
Molecular Weight: 327.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2321342-31-6 |
|---|---|
| Molecular Formula | C15H21NO3S2 |
| Molecular Weight | 327.46 |
| IUPAC Name | (E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C15H21NO3S2/c17-7-8-19-15(5-10-20-11-6-15)12-16-14(18)4-3-13-2-1-9-21-13/h1-4,9,17H,5-8,10-12H2,(H,16,18)/b4-3+ |
| Standard InChI Key | WNZYFIUHOCBGPJ-ONEGZZNKSA-N |
| SMILES | C1CSCCC1(CNC(=O)C=CC2=CC=CS2)OCCO |
Introduction
The compound (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule featuring a complex structure with functional groups that suggest potential biological and chemical applications. It incorporates a tetrahydrothiopyran scaffold, a hydroxyethoxy substituent, and a thiophene ring, all of which are linked through an acrylamide backbone. This article provides an in-depth exploration of its chemical properties, synthesis, potential applications, and structural significance.
Structural Features
The compound's molecular structure can be dissected into three primary regions:
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Tetrahydrothiopyran Core: A six-membered sulfur-containing heterocyclic ring in its saturated form, functionalized with a hydroxyethoxy group at the 4-position.
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Acrylamide Moiety: The (E)-configuration of the acrylamide ensures geometric specificity, which may influence its biological activity.
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Thiophene Ring: A five-membered aromatic sulfur-containing ring that often enhances electronic properties and bioactivity.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions to introduce the hydroxyethoxy group and the thiophene ring while maintaining the (E)-configuration of the acrylamide moiety. A plausible synthetic route includes:
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Preparation of Tetrahydrothiopyran Derivative: Functionalizing tetrahydrothiopyran with a hydroxyethoxy substituent.
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Formation of Acrylamide Linkage: Coupling the thiopyran derivative with an acrylamide precursor under controlled conditions to ensure (E)-selectivity.
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Incorporation of Thiophene: Using thiophene-based reagents to attach the aromatic sulfur-containing ring.
Potential Applications
The compound's structural features suggest it may have applications in medicinal chemistry and materials science:
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Pharmaceuticals: The presence of an amide group and heterocyclic rings indicates potential as a drug candidate for enzyme inhibition or receptor modulation.
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Biological Activity: Thiophene-containing compounds are often studied for antimicrobial, anti-inflammatory, or anticancer properties.
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Materials Science: The electron-rich thiophene ring could make this compound relevant for electronic or optoelectronic applications.
Table 2: Hypothetical Biological Activities
| Activity Type | Mechanism | Supporting Evidence from Analogues |
|---|---|---|
| Antimicrobial | Cell wall disruption | Known activity of thiophene rings |
| Anti-inflammatory | COX/LOX inhibition | Amide-based enzyme inhibitors |
| Anticancer | DNA interaction | Acrylamide derivatives |
Analytical Characterization
To confirm the identity and purity of this compound, several analytical techniques would be employed:
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NMR Spectroscopy: Proton (H) and Carbon (C) NMR to determine chemical shifts and verify structural integrity.
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Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify characteristic functional group vibrations such as amide () and hydroxyl ().
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X-ray Crystallography: To determine the precise three-dimensional conformation.
Challenges and Future Directions
While this compound appears promising, challenges remain in optimizing its synthesis for scalability and exploring its full range of applications:
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Synthetic Optimization: Developing cost-effective and environmentally friendly methods for large-scale production.
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Biological Testing: Conducting in vitro and in vivo studies to evaluate pharmacological properties.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency or selectivity.
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